molecular formula C9H5F3O3 B009941 1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanone CAS No. 102124-73-2

1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanone

Cat. No.: B009941
CAS No.: 102124-73-2
M. Wt: 218.13 g/mol
InChI Key: WSTNSHHKYLVOAE-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone is a chemical compound known for its unique structure and properties It features a benzodioxole ring fused with a trifluoroethanone moiety, making it an interesting subject for various scientific studies

Preparation Methods

The synthesis of 1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzodioxole and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a Lewis acid catalyst like aluminum chloride (AlCl3) to facilitate the acylation reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: The trifluoroethanone group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming corresponding substituted products.

Scientific Research Applications

1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly in the treatment of cancer and neurological disorders.

    Organic Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecules with potential biological activity.

    Material Science: It is investigated for its potential use in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds like 1-(1,3-benzodioxol-5-yl)-2-bromoethanone and 1-(1,3-benzodioxol-5-yl)-2-propanol share structural similarities but differ in their functional groups and reactivity.

    Uniqueness: The presence of the trifluoroethanone group in 1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone imparts unique electronic properties, making it distinct from other benzodioxole derivatives.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O3/c10-9(11,12)8(13)5-1-2-6-7(3-5)15-4-14-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTNSHHKYLVOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445736
Record name 1-(1,3-BENZODIOXOL-5-YL)-2,2,2-TRIFLUORO-ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102124-73-2
Record name 1-(1,3-BENZODIOXOL-5-YL)-2,2,2-TRIFLUORO-ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-1,2-methylenedioxybenzene (4.02 g, 0.020 mole) was dissolved in dry diethylether (100 ml) and cooled to -30° C. under a dry argon atmosphere. At -30° C. to -40° C. n-butyllithium (12 ml, 0.002 mole; 1.85 molar solution in n-hexane) were added with stirring over 15 minutes. After 50 minutes at -30° C. the mixture was cooled to -50° C. and the solution of N-trifluoroacetyl piperidine (3.62 g, 0.020 mole) in dry ether (20 ml) was added over 5 minutes. After 45 minutes at -50° C. the reaction mixture was warmed up to -40° C. for 30 minutes, and to room temperature over another 30 minutes. Saturated aqueous ammonium chloride (25 ml) was added with vigorous stirring. The layers were separated and the organic top layer washed with 10% aqueous ammonium chloride (3× 50 ml) and dried over anhydrous sodium sulfate. After filtration and removal of the ether under reduced pressure the residual liquid was distilled in vacuo to give trifluoromethyl (3,4-methylenedioxyphenyl)-methanone (2.2 g), (50.4%) b.p. 60° C./0.2 mm Hg.
Quantity
4.02 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
3.62 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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